N-cyclopropyl-3,5-dimethoxybenzamide
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Overview
Description
N-cyclopropyl-3,5-dimethoxybenzamide: is an organic compound with the molecular formula C12H15NO3 It is a benzamide derivative characterized by the presence of a cyclopropyl group and two methoxy groups attached to the benzene ring
Mechanism of Action
Target of Action
The primary target of N-cyclopropyl-3,5-dimethoxybenzamide, also known as CDS1_004613, is the enzyme CDP-Diacylglycerol Synthase 1 (CDS1) . CDS1 plays a crucial role in the biosynthesis of phosphatidylinositol, a phospholipid integral to cell membrane structure and function .
Mode of Action
The mechanism of action of CDS1_004613 revolves around its capacity to bind to the active site of the CDS1 enzyme . This prevents CDS1 from catalyzing its natural substrate, phosphatidic acid .
Biochemical Pathways
By inhibiting CDS1, CDS1_004613 disrupts the phosphatidylinositol signaling pathway . This pathway is implicated in a variety of cellular processes including cell growth, proliferation, and metabolism . The disruption of this pathway offers a unique avenue for therapeutic intervention, particularly in conditions where these cellular processes are dysregulated .
Result of Action
The result of CDS1_004613’s action is a decrease in the cellular levels of CDP-diacylglycerol and subsequent phosphatidylinositol . This reduction can have downstream effects on various signaling and metabolic pathways that rely on phosphatidylinositol and its derivatives . These molecules are pivotal in the regulation of numerous cellular functions, including those mediated by the PI3K / Akt pathway, a critical axis involved in cell survival and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-3,5-dimethoxybenzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with cyclopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired benzamide derivative. The general steps include:
Activation of 3,5-dimethoxybenzoic acid: This can be achieved by converting the acid to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.
Amidation Reaction: The activated acid chloride is then reacted with cyclopropylamine in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a catalyst or under elevated temperatures.
Major Products:
Oxidation: Formation of 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.
Reduction: Formation of N-cyclopropyl-3,5-dimethoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-cyclopropyl-3,5-dimethoxybenzamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
3,5-dimethoxybenzamide: Lacks the cyclopropyl group, which may affect its chemical reactivity and biological activity.
N-cyclopropylbenzamide: Lacks the methoxy groups, which can influence its solubility and interaction with molecular targets.
N-cyclopropyl-3,4-dimethoxybenzamide: Similar structure but with different positioning of the methoxy groups, which can affect its properties.
Uniqueness: N-cyclopropyl-3,5-dimethoxybenzamide is unique due to the combination of the cyclopropyl group and the specific positioning of the methoxy groups on the benzene ring. This unique structure can result in distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
N-cyclopropyl-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-10-5-8(6-11(7-10)16-2)12(14)13-9-3-4-9/h5-7,9H,3-4H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWMHSBDBRRFFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2CC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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